4-(2-(Diethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
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Overview
Description
4-(2-(Diethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrido-oxazinone core, which is known for its stability and reactivity, making it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylpyridine with diethylaminoethyl chloride under basic conditions to form the intermediate, which is then cyclized using an oxidizing agent to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Diethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(2-(Diethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(Diethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-(Diethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one include:
- 4-(2-(Dimethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 4-(2-(Piperidino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 4-(2-(Morpholino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific diethylaminoethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
86267-39-2 |
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Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethyl]-2-methylpyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C14H21N3O2/c1-4-16(5-2)9-10-17-13-12(7-6-8-15-13)19-11(3)14(17)18/h6-8,11H,4-5,9-10H2,1-3H3 |
InChI Key |
KVWMUORTZPJQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C(OC2=C1N=CC=C2)C |
Origin of Product |
United States |
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